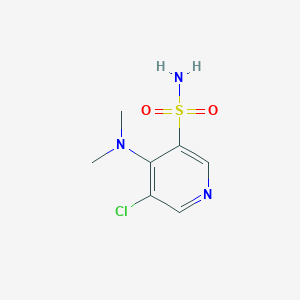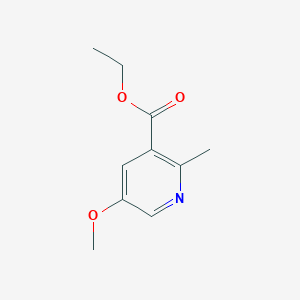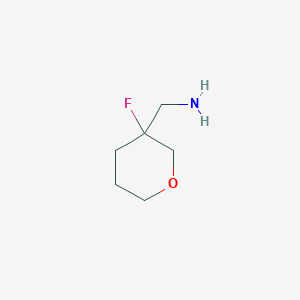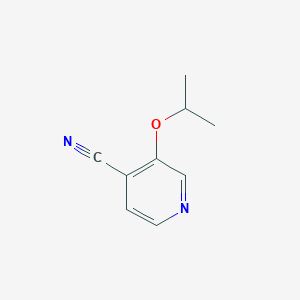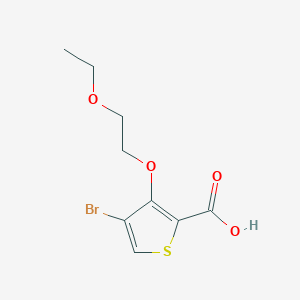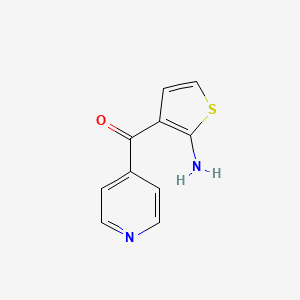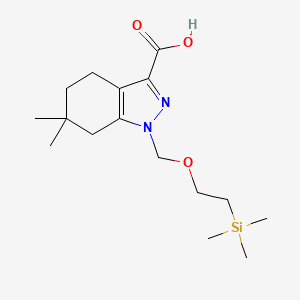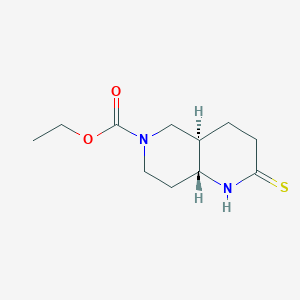![molecular formula C13H23NO4 B12999746 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid](/img/structure/B12999746.png)
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid is a synthetic organic compound with a molecular formula of C13H23NO4 and a molecular weight of 257.33 g/mol . This compound is characterized by the presence of an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a butanoic acid moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the azetidine derivative with a butanoic acid derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group directly into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
化学反应分析
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring and the Boc protecting group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active azetidine moiety. This moiety can then participate in various biochemical reactions, potentially interacting with enzymes, receptors, or other biomolecules .
相似化合物的比较
Similar Compounds
2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid: This compound has a similar structure but differs in the position of the acetic acid moiety.
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid: This compound features a propanoic acid moiety instead of a butanoic acid moiety.
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid: This compound includes a fluoroacetic acid moiety, introducing a fluorine atom into the structure.
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid is unique due to its specific combination of functional groups and structural features. The presence of the Boc protecting group allows for selective deprotection, making it a versatile intermediate in organic synthesis. Additionally, the azetidine ring imparts unique reactivity and stability to the compound, distinguishing it from other similar compounds .
属性
分子式 |
C13H23NO4 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC 名称 |
3-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]butanoic acid |
InChI |
InChI=1S/C13H23NO4/c1-8(2)10(11(15)16)9-6-14(7-9)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16) |
InChI 键 |
LDDJDSTUHAGVBQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1CN(C1)C(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


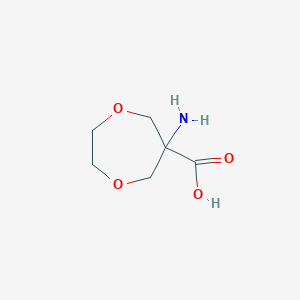
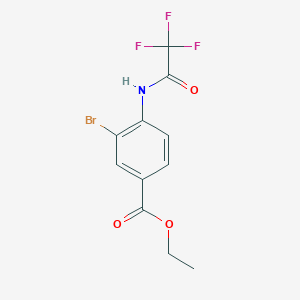
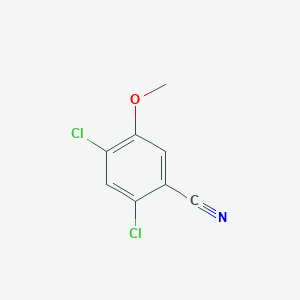
![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanoic acid](/img/structure/B12999696.png)
